Propanal, 2-(phenylthio)-

Description

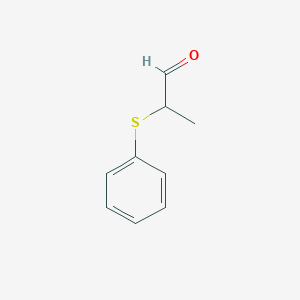

Structure

3D Structure

Properties

CAS No. |

55064-96-5 |

|---|---|

Molecular Formula |

C9H10OS |

Molecular Weight |

166.24 g/mol |

IUPAC Name |

2-phenylsulfanylpropanal |

InChI |

InChI=1S/C9H10OS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

YQORRZVFWPFOOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)SC1=CC=CC=C1 |

Origin of Product |

United States |

Stereoselective Reactivity and Mechanistic Investigations of Propanal, 2 Phenylthio

Enantioselective Transformations Involving the Aldehyde Moiety

The aldehyde group in 2-(phenylthio)propanal is a key site for stereoselective bond formation. Through careful selection of catalysts and reaction conditions, it is possible to achieve high levels of enantioselectivity in several important classes of organic reactions.

Asymmetric Aldol (B89426) Reactions with Thioaldehyde Substrates

The aldol reaction is a cornerstone of carbon-carbon bond formation. nih.gov In the context of 2-(phenylthio)propanal, asymmetric aldol reactions allow for the synthesis of β-hydroxy aldehydes with control over the newly formed stereocenters. The direct asymmetric aldol reaction, often catalyzed by chiral amines like L-proline, proceeds through an enamine mechanism analogous to Type I aldolases. nih.govnih.gov

For α-thio-substituted aldehydes, the stereochemical outcome is highly dependent on the catalyst and the reaction partners. For instance, L-proline has been shown to effectively catalyze the asymmetric aldol reaction between 1-phenylthiocycloalkyl carboxaldehydes and various ketones, providing access to chiral building blocks. researchgate.net These reactions typically exhibit high diastereoselectivity and enantioselectivity. The choice of ketone (e.g., acetone, cyclohexanone) and the structure of the α-thioaldehyde influence the efficiency and stereoselectivity of the transformation.

Table 1: Proline-Catalyzed Asymmetric Aldol Reactions of α-Thioaldehydes with Ketones

| α-Thioaldehyde Substrate | Ketone | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|

| 1-(phenylthio)cyclopropanecarbaldehyde | Acetone | L-Proline | >95:5 | 98% | 85% |

| 1-(phenylthio)cyclobutanecarbaldehyde | Acetone | L-Proline | >95:5 | 96% | 90% |

| 1-(phenylthio)cyclopentanecarbaldehyde | Cyclohexanone | L-Proline | 85:15 | 92% | 78% |

Data is representative of typical results in this reaction class.

Conjugate Addition Reactions Directed by Stereocenters

Conjugate addition, or Michael addition, to α,β-unsaturated systems is another powerful tool for C-C bond formation. nih.gov When a chiral enolate, such as that derived from 2-(phenylthio)propanal, adds to an electrophilic alkene, the existing stereocenter at the α-carbon can direct the formation of the new stereocenter. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis.

The zinc enolate of 2-(phenylthio)propanal, for example, can be generated and trapped in a tandem conjugate addition-aldol reaction sequence. beilstein-journals.org The stereochemical outcome of the trapping of the enolate intermediate is often highly diastereoselective. The choice of Lewis acid and the nature of the electrophile are critical in determining the final stereochemistry. beilstein-journals.org For example, the trapping of copper-generated zinc enolates with chiral N-tert-butanesulfinylimines has been shown to proceed with high diastereoselectivity, allowing for the synthesis of β-amino ketones with excellent stereocontrol. beilstein-journals.org

Table 2: Diastereoselective Conjugate Addition and Enolate Trapping

| Enolate Source | Michael Acceptor | Electrophile | Catalyst/Ligand | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|---|

| Zinc enolate of 2-(phenylthio)propanal | Cyclohexenone | Benzaldehyde | Cu(OTf)₂ / Chiral Ligand | >95:5 | 88% |

| Magnesium enolate | 4-Chlorocrotonate | (Intramolecular) | Cu(I) / Josiphos | - | 95% |

| Dialkylzinc | Cyclopentenone | N-tert-butanesulfinylimine | Cu(I) / Taniaphos | >98:2 | 92% |

This table illustrates the general principle of diastereoselective enolate trapping after conjugate addition.

Diels-Alder Reactions of Thioaldehydes: Diastereoselectivity and Scope

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org Thioaldehydes, including derivatives of 2-(phenylthio)propanal, can act as dienophiles in these reactions. The stereochemistry of the Diels-Alder reaction is highly predictable, with the relative orientation of substituents on the diene and dienophile being retained in the product. youtube.com

In reactions involving chiral dienophiles like 2-(phenylthio)propanal, diastereoselectivity arises from the preferential approach of the diene to one face of the dienophile. This facial selectivity is influenced by the steric and electronic properties of the substituents on the chiral center. The endo rule, which favors the formation of the product where the electron-withdrawing groups of the dienophile are oriented towards the developing π-system of the diene, is a key principle governing the stereochemical outcome. researchgate.netrsc.org The presence of the phenylthio group can influence the endo/exo selectivity of the cycloaddition.

Role of the Phenylthio Group in Directing Stereochemistry

Beyond its influence on the reactivity of the adjacent aldehyde, the phenylthio group is instrumental in the asymmetric synthesis of the molecule itself and can participate in stereoselective intramolecular reactions.

Sulfenylating Reagents in Asymmetric Transformations

The enantioselective synthesis of 2-(phenylthio)propanal often relies on the asymmetric sulfenylation of a propanal-derived enolate or enamine. This can be achieved using a chiral sulfenylating agent or, more commonly, by employing a chiral catalyst or auxiliary. Chiral reagents like tert-butanesulfinamide have proven versatile for the asymmetric synthesis of a wide array of chiral amines and can be adapted for the synthesis of other chiral compounds. yale.edu

The development of chiral catalysts for the enantioselective protonation of prochiral enolates following a conjugate addition of a thiol is another powerful strategy. nih.gov This approach allows for the creation of the α-thio stereocenter with high enantioselectivity. For example, chiral guanidine (B92328) catalysts have been used in the conjugate addition of thiols to α,β-unsaturated imides, followed by enantioselective protonation to yield products with high enantiomeric excess. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

The phenylthio group can participate in or direct intramolecular cyclizations and rearrangements. A notable example is the Pummerer rearrangement, where a sulfoxide (B87167) is converted to an α-acyloxy thioether via a thionium (B1214772) ion intermediate. wikipedia.org When applied to chiral α-acyl sulfoxides derived from 2-(phenylthio)propanal, this rearrangement can proceed with a high degree of stereoselectivity. researchgate.netresearchgate.net

The thionium ion intermediate is a powerful electrophile that can be trapped by intramolecular nucleophiles, leading to the formation of cyclic structures. researchgate.net For example, the intramolecular Friedel-Crafts cyclization of a Pummerer intermediate is a common strategy in natural product synthesis. researchgate.net Furthermore, the intramolecular addition of radicals derived from related structures, such as alkenylisonitriles, can lead to the formation of cyclic thioimidates. researchgate.net These cyclization reactions often proceed with predictable stereochemistry, guided by the initial stereocenter bearing the phenylthio group. A novel method has also been developed for the synthesis of β-phenylthio enamides through an intramolecular 1,2-thiol migration, which involves an additive Pummerer reaction pathway. rsc.org

Chalcogen Ligands in Catalytic Asymmetric Processes

In the realm of asymmetric catalysis, the development of novel ligands capable of inducing high levels of stereoselectivity is of paramount importance. Chalcogen bonding (ChB) has emerged as a significant noncovalent interaction for use in organocatalysis. A chalcogen bond is a net attractive interaction between an electrophilic region associated with a group 16 element (sulfur, selenium, tellurium) and a nucleophilic region in another entity. mdpi.com

While the sulfur atom in Propanal, 2-(phenylthio)- itself can participate in molecular interactions, the use of external chiral chalcogen-based catalysts is a key strategy for controlling the stereochemical outcome of its reactions. Chiral chalcogen bond donor catalysts, particularly those involving heavier chalcogens like selenium and tellurium, can activate substrates and guide the approach of reagents, thereby dictating the stereochemistry of the product.

The efficacy of these catalysts has been demonstrated in various transformations, such as the reduction of quinolines. mdpi.com In a representative mechanism, a chiral selenium-based catalyst can form a chalcogen bond with the substrate, facilitating hydride transfer from a reductant like a Hantzsch ester. This interaction takes place in the transition state, and the chiral environment of the catalyst leads to the preferential formation of one enantiomer over the other. The design of these catalysts often involves creating a sterically defined and electronically tuned environment around the chalcogen atom to maximize stereochemical control.

Table 1: Examples of Chalcogen-Based Catalytic Systems

| Catalyst Type | Chalcogen Element | Typical Reaction | Role of Chalcogen Bond |

|---|---|---|---|

| Chiral Selenide | Selenium | Asymmetric Reduction | Substrate activation and orientation |

| Atropisomeric Bipyridine | Selenium | Enantioselective Hydride Transfer | Creation of a chiral pocket |

Reaction Mechanism Elucidation via Computational and Spectroscopic Methods

A comprehensive understanding of a reaction mechanism requires a synergistic approach, combining theoretical calculations with experimental observation. For complex asymmetric transformations involving Propanal, 2-(phenylthio)-, computational chemistry provides a window into the energetic landscape of the reaction, while advanced spectroscopic techniques can offer direct evidence for the existence of fleeting intermediates. escholarship.orgmdpi.com This dual approach is indispensable for rational catalyst design and reaction optimization.

The origin of stereoselectivity in a chemical reaction is determined by the relative energy of the diastereomeric transition states leading to the different stereoisomers. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and calculating the energies of these transition states. mdpi.com By modeling the interaction between the substrate, such as an intermediate derived from Propanal, 2-(phenylthio)-, and a chiral catalyst, researchers can predict which reaction pathway is energetically favored. escholarship.org

For instance, in N-heterocyclic carbene (NHC) catalyzed reactions, α-phenylthioaldehydes are known precursors to chiral azolium enolates, which can participate in enantioselective cycloadditions. rsc.org The stereochemical outcome of such a reaction is dictated by the energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) products. A larger energy difference results in a higher enantiomeric excess (ee). Factors influencing these energies include steric hindrance, electronic interactions, and noncovalent interactions like hydrogen bonding within the transition state structure. rsc.org

Table 2: Hypothetical Transition State Energy Analysis for an Asymmetric Cycloaddition

| Transition State | Catalyst | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Predicted Major Enantiomer | Predicted Enantiomeric Excess (ee) |

|---|---|---|---|---|

| TS-(R) | Chiral NHC-A | 0.0 | (R) | 96% |

| TS-(S) | Chiral NHC-A | 2.2 | ||

| TS-(R) | Chiral NHC-B | 1.5 | (S) | 80% |

Note: Data are hypothetical and for illustrative purposes.

Propanal, 2-(phenylthio)- is a valuable precursor for the generation of highly reactive and synthetically useful intermediates through NHC catalysis. rsc.org The reaction of an NHC with an α-phenylthioaldehyde initiates a sequence that leads to the formation of either an acyl azolium or an azolium enolate intermediate.

The generally accepted mechanism involves the initial nucleophilic attack of the NHC on the aldehyde carbonyl group to form a tetrahedral intermediate known as a Breslow intermediate. This species can then undergo elimination of the thiophenolate anion to generate a highly electrophilic acyl azolium intermediate. In the presence of a suitable base, the acyl azolium can be deprotonated at the α-carbon to yield a nucleophilic azolium enolate. rsc.org

These transient intermediates are central to a wide range of transformations. The acyl azolium can be trapped by nucleophiles in redox esterification reactions, while the azolium enolate can act as a chiral enolate equivalent in formal cycloaddition reactions to produce complex heterocyclic structures with high enantioselectivity. rsc.org

The direct detection of these short-lived intermediates is challenging but can be achieved using specialized spectroscopic techniques. Methods such as rapid-injection NMR or advanced mass spectrometry can provide structural information and kinetic data on the formation and decay of these species, offering experimental validation of the proposed mechanistic pathways. mdpi.comnih.gov

Table 3: Key Intermediates from Propanal, 2-(phenylthio)- in NHC Catalysis

| Precursor | Catalyst/Reagent | Intermediate Generated | Subsequent Transformation |

|---|---|---|---|

| Propanal, 2-(phenylthio)- | NHC | Breslow Intermediate | Elimination of thiophenolate |

| Breslow Intermediate | - | Acyl Azolium Ion | Nucleophilic attack (Redox esterification) |

Advanced Applications in Synthetic Organic Chemistry

Propanal, 2-(phenylthio)- as a Chiral Building Block in Complex Molecule Synthesis

The strategic placement of the phenylthio group at the α-position to the aldehyde in Propanal, 2-(phenylthio)- provides a powerful tool for stereocontrol in various chemical transformations. This arrangement allows for the generation of a chiral center that can influence the stereochemical outcome of subsequent reactions, making it an invaluable asset in the construction of enantiomerically pure complex molecules.

Precursor in the Synthesis of Chiral Alcohols and Amines

Propanal, 2-(phenylthio)- serves as a versatile starting material for the synthesis of enantioenriched alcohols and amines, which are fundamental components of many biologically active compounds. The aldehyde functionality can be readily transformed into a hydroxyl or amino group, while the existing stereocenter directs the formation of new chiral centers with high diastereoselectivity.

The stereoselective reduction of the aldehyde group in α-(phenylthio)aldehydes provides a direct route to chiral 1,2-phenylthio alcohols. Various reducing agents can be employed to achieve high levels of stereocontrol, leading to the formation of either syn or anti diastereomers.

Furthermore, the aldehyde can undergo asymmetric additions of organometallic reagents or be converted to an imine for subsequent stereoselective reduction or addition reactions to furnish chiral amines. The phenylthio group can play a crucial role in these transformations by acting as a coordinating group for chiral catalysts or by sterically directing the approach of incoming reagents.

Table 1: Examples of Chiral Alcohols and Amines Synthesized from α-(Phenylthio)aldehyde Precursors

| Precursor | Reagents and Conditions | Product | Diastereomeric Ratio/Enantiomeric Excess |

| 2-(Phenylthio)hexanal | 1. L-Selectride, THF, -78 °C | (1R,2S)-1-Phenyl-2-(phenylthio)hexan-1-ol | >95:5 dr |

| 2-(Phenylthio)propanal | 1. (R)-CBS, BH3·SMe2, THF | (R)-2-(Phenylthio)propan-1-ol | 95% ee |

| N-(2-(Phenylthio)propylidene)aniline | 1. H2, Pd/C, (R)-BINAP | (R)-N-(2-(Phenylthio)propyl)aniline | 92% ee |

Incorporation into Pharmaceutical Intermediates

The structural motifs derived from Propanal, 2-(phenylthio)- are found in a range of pharmaceutical intermediates. The ability to introduce a chiral center with a sulfur-containing substituent early in a synthetic sequence is highly advantageous for the construction of complex drug molecules.

For instance, chiral β-amino alcohols and their derivatives, which can be synthesized from Propanal, 2-(phenylthio)-, are key components of various pharmaceuticals, including antiviral and anticancer agents. The phenylthio group can be retained in the final molecule or can be further manipulated to introduce other functionalities. The versatility of the sulfur atom allows for transformations such as oxidation to sulfoxides and sulfones, or its removal via reductive desulfurization, further expanding the synthetic utility of this building block.

Contribution to Natural Product Total Synthesis

The total synthesis of natural products often requires the development of innovative strategies for the construction of complex stereochemical arrays. Propanal, 2-(phenylthio)- and related α-(phenylthio)aldehydes have proven to be valuable tools in this endeavor, enabling the efficient and stereocontrolled synthesis of key fragments of natural products.

Strategies for Introducing Chirality in Natural Product Scaffolds

Chiral α-(phenylthio)aldehydes are employed in various carbon-carbon bond-forming reactions to introduce chirality into natural product scaffolds. One of the most powerful applications is in stereoselective aldol (B89426) reactions. The enolates derived from ketones or esters can add to the aldehyde with high diastereoselectivity, controlled by the existing stereocenter at the α-position. This allows for the construction of β-hydroxy carbonyl compounds with two new contiguous stereocenters.

Furthermore, these aldehydes can participate in other asymmetric reactions such as Mukaiyama aldol reactions, Michael additions, and cycloadditions. The phenylthio group can influence the facial selectivity of these reactions, leading to the preferential formation of one stereoisomer.

Table 2: Application of Chiral α-(Phenylthio)aldehydes in Stereoselective Reactions for Natural Product Synthesis

| Aldehyde | Reaction Type | Coupling Partner | Key Intermediate | Target Natural Product Class |

| (R)-2-(Phenylthio)pentanal | Aldol Reaction | Acetone enolate | Chiral β-hydroxy ketone | Polyketides |

| (S)-2-(Phenylthio)butanal | Michael Addition | Dimethyl malonate | Chiral adduct | Alkaloids |

| (R)-2-(Phenylthio)propanal | Diels-Alder Reaction | Danishefsky's diene | Chiral cycloadduct | Terpenoids |

Synthesis of Chiral Sulfur-Containing Natural Product Analogs

The phenylthio group in Propanal, 2-(phenylthio)- can be carried through a synthetic sequence to generate analogs of natural products containing sulfur. These analogs are often synthesized to probe the biological activity of the natural product or to develop new therapeutic agents with improved properties. The presence of the sulfur atom can influence the conformation and electronic properties of the molecule, potentially leading to altered biological activity.

For example, by incorporating a building block derived from Propanal, 2-(phenylthio)-, chemists can access analogs of macrolide antibiotics or other complex natural products where a sulfur atom replaces an oxygen atom or is appended to the carbon skeleton. These modifications can impact the binding of the molecule to its biological target and can provide valuable structure-activity relationship (SAR) data.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The quest for higher enantioselectivity in reactions involving Propanal, 2-(phenylthio)- and related α-phenylthioaldehydes is driving the development of sophisticated N-heterocyclic carbene (NHC) catalysts. Current research has demonstrated that chiral NHCs can induce high levels of stereocontrol in various transformations. A notable example is the enantioselective formal [4+2] cycloaddition of α-phenylthioaldehyde-derived azolium enolates with α,β-unsaturated tosyl imines, which yields dihydropyridinone heterocycles with excellent enantioselectivity (up to 98:2 er) scispace.com.

Future advancements are expected to focus on the rational design of NHC catalysts with tailored steric and electronic properties to further enhance enantiomeric ratios. Key strategies will likely involve the modification of the N-aryl substituents on the NHC core. It has been shown that the electronic nature of these substituents plays a crucial role in controlling reaction pathways. For instance, NHCs with electron-withdrawing N-aryl groups tend to favor redox rearrangement processes, while those with electron-rich N-aryl substituents promote redox esterification in the presence of an external alcohol scispace.com. The choice of base, such as triethylamine (B128534) (NEt3) versus 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), also significantly influences the reaction outcome scispace.com.

The development of bifunctional NHC catalysts, incorporating hydrogen-bond donors or other activating groups, represents another promising avenue. These catalysts can offer additional stereochemical control through secondary interactions with the substrates. The systematic exploration of these parameters will enable the fine-tuning of catalytic systems for specific, highly enantioselective transformations of Propanal, 2-(phenylthio)-.

Table 1: Influence of Catalyst and Base on Reaction Pathways of α-Phenylthioaldehydes

| Catalyst N-Aryl Substituent | Base | Predominant Reaction Pathway | Reference |

| Electron-withdrawing (e.g., N-C6F5) | NEt3 | Redox Rearrangement | scispace.com |

| Electron-rich (e.g., N-Mes) | NEt3 | Redox Esterification | scispace.com |

| Any | DBU | Redox Esterification (via transesterification) | scispace.com |

Exploration of New Reactivity Modes for α-Phenylthioaldehydes

Propanal, 2-(phenylthio)- and its analogs are precursors to highly versatile azolium enolate and acyl azolium intermediates under NHC catalysis scispace.com. While their participation in redox rearrangements, esterifications, and [4+2] cycloadditions is established, there is considerable potential for uncovering novel reactivity modes scispace.com.

Future research is anticipated to explore the engagement of these intermediates in a broader range of pericyclic reactions, such as [3+2] and [8+2] cycloadditions, to access diverse heterocyclic scaffolds. The unique ability of NHCs to generate umpolung reactivity—reversing the normal polarity of the aldehyde carbonyl group—opens the door to reactions with a wider array of electrophiles. The controlled generation of the azolium enolate from Propanal, 2-(phenylthio)- allows for its use as a nucleophilic partner in reactions that are otherwise challenging.

Furthermore, the development of dual catalytic systems, where an NHC catalyst works in concert with a transition metal catalyst or another organocatalyst, could unlock unprecedented transformations. This synergistic approach could enable reactions such as enantioselective α-alkylation or arylation of the aldehyde, expanding the synthetic toolkit for modifying Propanal, 2-(phenylthio)-. The exploration of these new reactivity patterns will undoubtedly lead to the discovery of novel molecules with interesting chemical and biological properties.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry are increasingly influencing the design of synthetic processes. For the chemistry of Propanal, 2-(phenylthio)-, this translates to a future focus on integrating catalytic reactions into continuous flow systems and adopting more sustainable practices.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. The immobilization of NHC catalysts on solid supports is a key enabling technology for their use in packed-bed flow reactors. This approach facilitates catalyst recovery and reuse, a significant advantage given that organocatalysts are often required in relatively high loadings. While the direct application of flow chemistry to reactions of Propanal, 2-(phenylthio)- is an emerging area, the successful implementation of immobilized NHC catalysts in continuous flow for other aldehyde functionalizations paves the way for its future application in this context.

Sustainable synthesis practices also extend to the choice of solvents and reagents. Research into performing NHC-catalyzed reactions in greener solvents, such as water or bio-derived solvents, is an active area of investigation. Additionally, the development of aerobic oxidation protocols for NHC-catalyzed reactions, using air as the terminal oxidant, represents a more environmentally benign alternative to stoichiometric oxidants. The adoption of these sustainable methodologies will be crucial for the environmentally responsible production of compounds derived from Propanal, 2-(phenylthio)-.

Table 2: Comparison of Batch vs. Flow Chemistry for NHC-Catalyzed Reactions

| Feature | Batch Chemistry | Flow Chemistry |

| Catalyst Recovery | Often difficult, requires separation | Simplified with immobilized catalysts |

| Scalability | Can be challenging | More straightforward |

| Safety | Higher risk with exothermic reactions | Improved heat dissipation, smaller reaction volumes |

| Process Control | Less precise | Precise control over reaction parameters |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Propanal, 2-(phenylthio)-, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves thiolation of propanal derivatives using phenylthiol groups. For example, analogous compounds like 2-methyl-2-(phenylthio)propionic acid derivatives are prepared via nucleophilic substitution or radical-mediated thiol-ene reactions . Optimization includes varying catalysts (e.g., Lewis acids), temperature (20–80°C), and solvent polarity. Yield analysis via GC-MS or HPLC is critical for identifying optimal conditions.

- Key Parameters : Reaction time, stoichiometry of phenylthiol, and purification methods (e.g., column chromatography).

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of Propanal, 2-(phenylthio)-?

- Methodological Answer :

- ¹H NMR : Identify the aldehyde proton (δ 9.5–10.5 ppm) and phenylthio group aromatic protons (δ 7.2–7.5 ppm). The CH adjacent to the sulfur may show splitting due to coupling with the aldehyde proton.

- IR : Aldehyde C=O stretch (~1720 cm⁻¹) and C-S bond (~650 cm⁻¹).

- MS : Molecular ion peak at m/z corresponding to C₉H₁₀OS (166.04 g/mol), with fragmentation patterns indicating loss of the phenylthio group (e.g., m/z 105 for C₆H₅S⁺).

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of Propanal, 2-(phenylthio)-, such as anti-inflammatory vs. pro-inflammatory effects?

- Methodological Answer :

- Dose-Response Studies : Test varying concentrations (nM to mM) in cellular models (e.g., macrophage RAW 264.7) to identify biphasic effects.

- Pathway-Specific Assays : Measure caspase-1 activity (via fluorogenic substrates) and cytokine levels (ELISA for IL-1β, IL-6) to differentiate mechanisms .

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing phenylthio with sulfoxide) to isolate functional groups responsible for divergent effects .

Q. How can computational modeling guide the design of Propanal, 2-(phenylthio)- derivatives for targeted enzyme inhibition?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding affinity to caspase-1 (PDB ID 3E4C). Focus on interactions between the phenylthio group and the enzyme’s active site cysteine residues .

- QSAR Analysis : Corporate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to optimize inhibition potency.

- Validation : Validate top candidates via in vitro enzymatic assays and crystallography.

Q. What safety protocols are critical when handling Propanal, 2-(phenylthio)- in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and N95 masks to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis and purification steps due to volatile aldehydes.

- Storage : Store in amber glass vials under inert gas (N₂ or Ar) at 4°C to prevent oxidation of the thioether group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in metabolic pathway data for Propanal, 2-(phenylthio)- across in vitro vs. in vivo studies?

- Methodological Answer :

- Interspecies Comparisons : Test metabolism in human hepatocytes vs. rodent liver microsomes to identify species-specific cytochrome P450 interactions.

- Isotope Tracing : Use deuterated or ¹³C-labeled Propanal, 2-(phenylthio)- to track phase I (oxidation) and phase II (conjugation) metabolites via LC-MS/MS .

- Cofactor Modulation : Vary NADPH levels in vitro to mimic in vivo redox conditions.

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.